molecular formula C17H13NO3 B11841421 Methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-3-carboxylate CAS No. 223565-36-4

Methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B11841421
CAS No.: 223565-36-4
M. Wt: 279.29 g/mol
InChI Key: KLTNGKQVNDTSIE-UHFFFAOYSA-N
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Description

Methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-3-carboxylate is a chemical compound based on the privileged 4-oxo-1,4-dihydroquinoline-3-carboxylate scaffold, a structure of significant interest in medicinal chemistry for developing novel therapeutic agents. This scaffold is recognized for its druggability and is found in more than 60 FDA-approved drugs . While specific biological data for this exact analog may be limited, its core structure is a versatile precursor in synthesizing more complex molecules aimed at infectious diseases. Researchers utilize this scaffold to develop new antimalarial agents, as novel 4-oxo-3-carboxyl quinolones have demonstrated potent activity against both chloroquine-sensitive and multi-drug-resistant Plasmodium falciparum strains, with some analogues showing potency equal to or greater than mefloquine . Furthermore, this chemotype is actively investigated for its potential as an anti-HIV agent. Quinolone-3-carboxylic acid derivatives have been synthesized and shown to inhibit HIV-1 replication, with mechanistic docking studies suggesting their activity may involve interaction with the viral integrase enzyme, a key target in antiretroviral therapy . The synthetic versatility of the 4-oxoquinoline core allows for rational perturbation of its functional groups, enabling researchers to explore structure-activity relationships and optimize properties like potency, solubility, and metabolic stability . This compound is presented for continued investigation in these and other exploratory research areas. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 4-oxo-2-phenyl-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-21-17(20)14-15(11-7-3-2-4-8-11)18-13-10-6-5-9-12(13)16(14)19/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTNGKQVNDTSIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00454408
Record name AGN-PC-0OIKVX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223565-36-4
Record name AGN-PC-0OIKVX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mechanistic Basis

The reaction initiates with nucleophilic attack by the aniline’s amino group on the electrophilic β-carbon of ethoxymethylenemalonate, forming an anilide intermediate. Cyclization via a 6π-electrocyclic process yields the 4-oxo-1,4-dihydroquinoline scaffold, with the ester group at position 3 and substituents dictated by the starting materials. For methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-3-carboxylate, the phenyl group at position 2 originates from a modified malonate reagent.

Synthetic Adaptations for Target Compound

To introduce the 2-phenyl group, dimethyl phenylmethylenemalonate replaces the traditional ethoxymethylenemalonate. Cyclization at 240–255°C in diphenyl ether produces the quinoline core, with subsequent N-alkylation and esterification adjustments. For example, Stern et al. (2007) achieved 77% yield for analogous ethyl esters using sodium hydride-mediated N-pentylation. Adaptation to methyl esters requires substitution of ethyl malonate with methyl equivalents, though this may slightly reduce cyclization efficiency due to lower steric bulk.

Transition Metal-Free Cyclization Strategies

Recent advances emphasize metal-free routes to minimize purification challenges. A notable approach involves 3-oxo-3-arylpropanoate intermediates, which undergo cyclization under basic conditions.

One-Pot Synthesis from 3-Oxo-3-Phenylpropanoates

In this method, phenylacetic acid is converted to its acyl chloride using thionyl chloride, then coupled with malonate esters to form 3-oxo-3-phenylpropanoate. Cyclization in refluxing methanol/phenyl ether (1:8) with sodium methoxide yields the quinoline skeleton. For methyl esters, dimethyl malonate is used, achieving yields of 65–70% after recrystallization. This route avoids metal catalysts but requires stringent temperature control to prevent decarboxylation.

Post-Cyclization Functionalization Techniques

N-Alkylation and Esterification

Post-cyclization N-alkylation with methyl iodide in DMF (NaH, 90°C) introduces the methyl ester, though competing O-alkylation may necessitate chromatographic purification.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey ConditionsYield (%)AdvantagesLimitations
Gould–Jacobs ReactionAniline, dimethyl phenylmethylenemalonate240°C, diphenyl ether70–77High yield, single-step cyclizationRequires high-temperature reflux
Transition Metal-FreePhenylacetic acid, dimethyl malonateMethanol/phenyl ether, NaOMe65–70Metal-free, scalableSensitive to ester hydrolysis
Suzuki Coupling2-Bromo-4-oxoquinoline, phenylboronic acidPd(PPh₃)₄, 80°C60–75Flexible substituent introductionMulti-step, moderate yields

Optimization and Scalability Considerations

Solvent and Temperature Effects

Cyclization efficiency in the Gould–Jacobs reaction correlates with solvent polarity. Diphenyl ether (b.p. 259°C) facilitates high-temperature cyclization without decomposition, whereas lower-boiling solvents (e.g., DMF) necessitate pressurized systems.

Ester Hydrolysis Risks

Methyl esters exhibit higher susceptibility to hydrolysis versus ethyl counterparts. Neutralizing reaction mixtures with dilute HCl immediately post-cyclization minimizes unwanted carboxylate formation .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modifications at the 2, 3, and 4 positions, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Antiviral Properties

Methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-3-carboxylate has shown promising antiviral activity, particularly against the Human Immunodeficiency Virus (HIV). Research indicates that derivatives of this compound inhibit the HIV integrase enzyme, a crucial component in the viral replication cycle. This inhibition can potentially lead to effective treatments for HIV/AIDS.

Anticancer Activity

The compound also exhibits significant antiproliferative effects against various cancer cell lines. Studies have demonstrated that methyl 4-oxo-2-phenyl derivatives can induce apoptosis and inhibit cell growth in cancer cells, making them candidates for chemotherapeutic agents. The mechanisms of action involve targeting pathways essential for cell proliferation and survival.

Molecular Interactions

Molecular docking studies have provided insights into how methyl 4-oxo-2-phenyl derivatives interact with their biological targets. These compounds can mimic natural substrates or inhibitors, facilitating their binding to proteins involved in viral replication and cancer progression. Understanding these interactions is crucial for optimizing their design as therapeutic agents.

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds reveals distinct features that contribute to its unique biological activity:

Compound NameStructure FeaturesBiological Activity
4-OxoquinolineLacks phenyl substitution; simpler structureAntimicrobial activity
NorfloxacinContains fluorine substituents; broader antibacterial spectrumAntibiotic properties
CiprofloxacinSimilar quinolone core; additional functional groupsBroad-spectrum antibiotic
6-FluoroquinoloneFluorine substitution enhances potencyAntiviral and antibacterial effects

The phenyl substitution at the C2 position in methyl 4-oxo-2-phenyl derivatives enhances selectivity towards certain biological targets compared to other quinolone derivatives.

Case Studies and Research Findings

Numerous studies have documented the efficacy of methyl 4-oxo-2-phenyl derivatives in preclinical settings:

Study on Antiviral Activity

A study published in a peer-reviewed journal highlighted how methyl 4-oxo derivatives effectively inhibited HIV replication in vitro, demonstrating significant reductions in viral load.

Study on Anticancer Efficacy

Another research article reported that specific derivatives exhibited IC50 values ranging from 1.9 to 7.52 µg/mL against human cancer cell lines (HCT116 and MCF7), indicating potent anticancer activity .

Mechanism of Action

The mechanism of action of Methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Key Structural Variations :

  • 2-Phenyl vs. 6-Fluoro/7-Piperazine: Unlike fluoroquinolones (e.g., Methyl 1-cyclopropyl-6-fluoro-7-(piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate ), the absence of fluorine and piperazine in the target compound may reduce antibacterial activity but could mitigate resistance mechanisms associated with fluoroquinolones.
  • 3-Carboxylate Ester vs. Acid : The methyl ester group (vs. carboxylic acid in ciprofloxacin) may alter pharmacokinetics, as esters are often prodrugs hydrolyzed in vivo to active acids .
Physicochemical Properties
Compound Substituents Melting Point (°C) LogP<sup>*</sup> Solubility (mg/mL) References
Methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-3-carboxylate 2-Ph, 3-COOMe Not reported ~2.5 (estimated) Low (DMSO)
Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 52980-28-6) None 235–237 1.8 0.1 (Water)
Methyl 6-((4-phenylpiperazin-1-yl)methyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate 6-Piperazine-methyl Not reported ~3.2 Moderate (DMF)
Ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate 6-Me 173–175 (crystal) 2.1 0.3 (Ethanol)

<sup>*</sup>LogP values estimated using ChemDraw.

  • Thermal Stability : Piperazine-substituted analogs (e.g., 8af in ) often exhibit lower melting points due to increased molecular flexibility, whereas rigid 2-phenyl derivatives may show higher thermal stability .
Spectroscopic Characterization
  • NMR Shifts : The 2-phenyl group in the target compound would produce distinct aromatic proton signals (δ 7.2–7.6 ppm) in <sup>1</sup>H NMR, differing from 6-fluoro analogs (δ 8.1–8.3 ppm for H-5) .
  • Mass Spectrometry : HRMS data for similar compounds (e.g., [M+H]<sup>+</sup> = 392.1974 for 8ac in ) align with theoretical values, ensuring structural validation .

Biological Activity

Methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an antiviral and anticancer agent. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications.

  • Molecular Formula : C18_{18}H15_{15}N\O3_3
  • Molecular Weight : Approximately 293.32 g/mol
  • Structure : The compound features a quinoline core with a carboxylate group and a methyl ester substituent, which enhances its solubility and bioavailability.

Antiviral Properties

Methyl 4-oxo-2-phenyl derivatives have shown promising anti-HIV activity by inhibiting the HIV integrase enzyme. This enzyme is crucial for viral replication, making it a target for therapeutic intervention. Studies indicate that these compounds can effectively bind to the integrase, mimicking natural substrates or inhibitors, thereby blocking the viral life cycle .

Anticancer Activity

The compound has demonstrated antiproliferative effects against various cancer cell lines. Research has indicated that derivatives of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid exhibit significant cytotoxicity towards cancer cells through mechanisms involving apoptosis and cell cycle arrest . The structure allows for modifications that can enhance selectivity and potency against specific cancer types.

Structure-Activity Relationship (SAR)

The biological activity of methyl 4-oxo-2-phenyl derivatives is influenced by their structural features. The phenyl substitution at the C2 position is critical for enhancing selectivity towards biological targets compared to other quinolone derivatives. The following table summarizes the structural features and corresponding biological activities of related compounds:

Compound NameStructure FeaturesBiological Activity
Methyl 4-oxo-2-phenylPhenyl substitution at C2; methyl esterAnti-HIV, anticancer
4-OxoquinolineLacks phenyl substitution; simpler structureAntimicrobial activity
NorfloxacinContains fluorine substituents; broader antibacterial spectrumAntibiotic properties
CiprofloxacinSimilar quinolone core; additional functional groupsBroad-spectrum antibiotic
6-FluoroquinoloneFluorine substitution enhances potencyAntiviral and antibacterial effects

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Quinoline Core : Initial reactions involve cyclization of appropriate precursors to form the quinoline structure.
  • Modification : Subsequent steps include the introduction of the carboxylate group and methyl ester through esterification reactions.
  • Purification : The final product is purified using recrystallization techniques to ensure high purity for biological testing .

Case Studies

Several studies have evaluated the biological activity of methyl 4-oxo-2-phenyl derivatives:

  • Anti-HIV Activity : A study demonstrated that methyl 4-oxo derivatives exhibited EC50_{50} values in the low micromolar range against HIV, indicating potent antiviral effects with minimal cytotoxicity .
  • Anticancer Efficacy : In vitro studies showed that these compounds significantly inhibited cell proliferation in various cancer cell lines, such as breast and lung cancer cells, with IC50_{50} values below 100 µM .
  • Molecular Docking Studies : Computational studies have provided insights into the binding interactions between methyl 4-oxo derivatives and target proteins involved in HIV replication and cancer progression. These studies suggest that structural modifications can optimize binding affinity and selectivity .

Q & A

Basic: What are the standard synthetic protocols for preparing Methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-3-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting substituted anilines with β-keto esters under acidic or thermal conditions. For example, derivatives of this scaffold have been synthesized using crotyl acetate and methyl-substituted dihydroquinoline precursors in DME at 80°C, achieving yields up to 90% . Key steps include:

  • Reagent selection : Use of piperazine or substituted phenyl groups for regioselective amination .
  • Solvent optimization : Polar aprotic solvents like DME enhance reaction efficiency .
  • Purification : Column chromatography (e.g., DCM:MeOH 98:2) and characterization via TLC/NMR to confirm purity .

Basic: What spectroscopic techniques are critical for characterizing this compound and its derivatives?

Routine characterization involves:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry and substituent positions. For example, 1H^1H NMR signals at δ 8.5–8.7 ppm correspond to the C3 proton in the quinoline ring .
  • HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks matching calculated values within 2 ppm error) .
  • X-ray crystallography : Resolves ambiguities in stereochemistry. Monoclinic crystal systems (e.g., space group P21/cP2_1/c) with unit cell parameters (e.g., a=26.32A˚,β=102.24a = 26.32 \, \text{Å}, \, \beta = 102.24^\circ) provide definitive structural proof .

Basic: How do solubility and stability properties impact experimental design?

  • Solubility : The compound is sparingly soluble in water but dissolves in DMSO or DMF, necessitating solvent optimization for biological assays .
  • Thermal stability : Melting points (e.g., 270–272°C for ethyl analogs) suggest thermal decomposition above 250°C, requiring controlled heating during synthesis .
  • Light sensitivity : Derivatives with photoactive groups (e.g., coumarin) require darkroom handling to prevent degradation .

Advanced: How can X-ray crystallography resolve structural ambiguities in derivatives?

  • Data collection : High-resolution datasets (e.g., Rint<0.05R_{\text{int}} < 0.05) using Rigaku AFC-7R diffractometers reduce noise .
  • Refinement tools : SHELXL refines hydrogen bonding and torsional angles. For example, O–H···O interactions in the dihydroquinoline core stabilize planar conformations .
  • Validation : PLATON checks for missed symmetry and twinning, critical for hexahydroquinoline derivatives with flexible rings .

Advanced: What strategies link structural modifications to biological activity in dihydroquinoline derivatives?

  • Piperazine substitutions : Adding 4-phenylpiperazine enhances antibacterial activity by improving membrane penetration (e.g., MIC reductions from 32 μg/mL to 8 μg/mL) .
  • Fluorine incorporation : 6,7,8-Trifluoro analogs show improved pharmacokinetics due to increased metabolic stability .
  • SAR studies : Methyl vs. ethyl esters at C3 affect calcium channel modulation, as seen in dihydropyridine analogs .

Advanced: How to address contradictions between spectroscopic and crystallographic data?

  • Case example : Discrepancies in tautomeric forms (e.g., keto-enol equilibria) may arise in NMR (solution state) vs. X-ray (solid state).
  • Resolution :
    • Perform variable-temperature NMR to detect dynamic equilibria .
    • Compare IR carbonyl stretches (e.g., 1680 cm1^{-1} for keto vs. 1620 cm1^{-1} for enol) with crystallographic bond lengths .
    • Use DFT calculations (e.g., Gaussian09) to model energy differences between tautomers .

Advanced: What methodological pitfalls arise in regioselective functionalization?

  • Competitive pathways : Steric hindrance at C2 vs. C6 positions can lead to mixed products.
    • Mitigation : Use bulky directing groups (e.g., trifluoromethyl at C7) to enforce C2 selectivity .
    • Kinetic control : Lower reaction temperatures (e.g., 0°C) favor thermodynamically less stable isomers .

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